molecular formula C16H29NO4 B14406052 2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one CAS No. 86911-20-8

2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one

Cat. No.: B14406052
CAS No.: 86911-20-8
M. Wt: 299.41 g/mol
InChI Key: NQCAHLNNRFBFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one is a complex organic compound with a unique structure that combines a hydroxybutyl group, a nitro group, and a cyclododecanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one typically involves multi-step organic reactions. One common method includes the nitration of cyclododecanone followed by the introduction of the hydroxybutyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and alkylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the hydroxybutyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one involves its interaction with specific molecular targets. The hydroxybutyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the nitro group can undergo redox reactions that influence cellular processes. These interactions can modulate various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybutyrate: A metabolite involved in energy metabolism.

    Cyclododecanone: A precursor in the synthesis of various organic compounds.

    Nitrocycloalkanes: Compounds with similar nitro group functionality.

Uniqueness

2-(3-Hydroxybutyl)-2-nitrocyclododecan-1-one is unique due to its combination of a hydroxybutyl group, a nitro group, and a cyclododecanone ring. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds.

Properties

CAS No.

86911-20-8

Molecular Formula

C16H29NO4

Molecular Weight

299.41 g/mol

IUPAC Name

2-(3-hydroxybutyl)-2-nitrocyclododecan-1-one

InChI

InChI=1S/C16H29NO4/c1-14(18)11-13-16(17(20)21)12-9-7-5-3-2-4-6-8-10-15(16)19/h14,18H,2-13H2,1H3

InChI Key

NQCAHLNNRFBFLS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1(CCCCCCCCCCC1=O)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.